Isophthalic anhydride

Description

Overview of the Chemical Nature and Structural Considerations of Isophthalic Anhydride (B1165640)

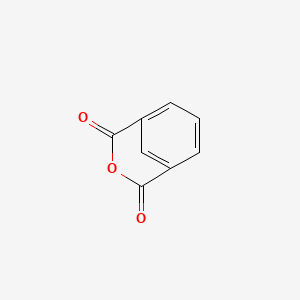

Isophthalic anhydride, with the chemical formula C₈H₄O₃, is the cyclic anhydride of benzene-1,3-dicarboxylic acid (isophthalic acid). nih.gov Structurally, it consists of a benzene (B151609) ring fused to a five-membered anhydride ring. The carbonyl groups are positioned at the 1 and 3 positions of the benzene nucleus, a "meta" substitution pattern that distinguishes it from its isomers. wikipedia.orgquora.com This arrangement prevents the kind of intramolecular strain seen in phthalic anhydride (the ortho isomer) and results in different molecular packing and reactivity. quora.com The molecule's formal IUPAC name is 3-oxabicyclo[3.3.1]nona-1(9),5,7-triene-2,4-dione. nih.gov

The chemical properties of this compound are largely defined by the reactivity of the anhydride group. It readily undergoes reactions such as hydrolysis to revert to isophthalic acid, and alcoholysis and aminolysis to form monoesters and monoamides, respectively, which can then be further reacted to form polyesters and polyamides. researchgate.netjsaer.com This reactivity makes it a crucial building block in step-growth polymerization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₄O₃ | nih.gov |

| Molar Mass | 148.11 g/mol | nih.gov |

| IUPAC Name | 3-oxabicyclo[3.3.1]nona-1(9),5,7-triene-2,4-dione | nih.gov |

| CAS Number | 4891-67-2 | nih.gov |

| Appearance | White solid | wikipedia.org |

Historical Context and Evolution of Academic Inquiry into this compound

The initial academic exploration of this compound can be traced to the early 20th century. A foundational study by Bucher and Slade in 1909 reported the synthesis of poly(this compound), marking a significant early milestone in the study of this compound and its polymeric derivatives. acs.orgresearchgate.net Early research focused on the fundamental synthesis and characterization of the anhydride and its corresponding acid.

In the 1930s, the work of Carothers on aliphatic polyanhydrides briefly overshadowed aromatic variants, but the inherent instability of those early polymers limited their application. researchgate.net Academic interest in aromatic anhydrides, including this compound, was revitalized with the burgeoning field of polymer science. Researchers began to investigate its use as a monomer to create polymers with enhanced thermal stability and mechanical properties. researchgate.net Subsequent research has focused on synthesizing a variety of copolymers, such as poly(ester-anhydride)s, by reacting isophthaloyl chloride (a derivative) with other monomers. researchgate.net More recent academic inquiry has explored its use in producing high-performance polymers like polybenzimidazole and specialized polyester (B1180765) resins, leveraging the unique structural attributes conferred by the meta-linkage. wikipedia.orgtaylorandfrancis.com

Comparative Research Perspectives: this compound Versus Isomeric Benzenedicarboxylic Anhydrides

The benzenedicarboxylic acids and their anhydrides exist as three structural isomers: ortho (phthalic), meta (isophthalic), and para (terephthalic). quora.com The position of the functional groups on the benzene ring is the primary determinant of the physical properties of the monomers and the resulting polymers.

Phthalic anhydride, the ortho isomer, is the most commercially common and was the first to be used on a large scale. wikipedia.org Its proximity of the carboxyl groups allows for easy formation of a stable five-membered anhydride ring upon heating. vedantu.com In polymer chains, it creates a significant kink, which can impact packing and crystallinity.

Terephthalic acid, the para isomer, features carboxyl groups at opposite ends of the benzene ring (1,4-positions). difference.wiki This linear and symmetrical structure leads to rigid, highly crystalline polymers with high tensile strength and thermal stability, famously used in polyethylene (B3416737) terephthalate (B1205515) (PET). difference.wikiresearchgate.net While an important monomer, it is typically used as the acid rather than the anhydride in industrial processes due to difficulties in its synthesis and processing. researchpublish.com

Isophthalic acid and its anhydride represent the meta (1,3-positions) isomer. difference.wiki This intermediate structure is neither linear like the para isomer nor sharply kinked like the ortho isomer. When incorporated into a polymer backbone, it introduces an angular, non-linear linkage. This disruption of symmetry reduces crystallinity compared to terephthalic-based polymers, resulting in enhanced flexibility, impact resistance, and solubility. difference.wiki Polyesters made with isophthalic acid exhibit superior resistance to hydrolysis and chemicals compared to those made from phthalic anhydride. jsaer.comacs.org For this reason, isophthalic acid is a key component in high-performance unsaturated polyester resins, coatings, and specialty fibers where a balance of thermal stability, chemical resistance, and flexibility is required. taylorandfrancis.comresearchgate.net

Table 2: Comparison of Benzenedicarboxylic Acid Isomers in Polymer Research

| Feature | Phthalic (ortho) | Isophthalic (meta) | Terephthalic (para) | Reference |

|---|---|---|---|---|

| Substitution | 1,2- | 1,3- | 1,4- | quora.com |

| Polymer Structure | Kinked, Asymmetric | Angular, Asymmetric | Linear, Symmetric | difference.wiki |

| Key Polymer Property | General Purpose Plasticity | Flexibility, Chemical Resistance | Rigidity, Strength, High Crystallinity | difference.wikiresearchpublish.com |

| Common Monomer Form | Anhydride | Acid | Acid | researchpublish.com |

| Primary Application in Research | Plasticizers, Alkyd Resins | High-Performance Coatings, Unsaturated Polyester Resins | High-Strength Fibers (PET), Engineering Plastics | wikipedia.orgtaylorandfrancis.comresearchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

4891-67-2 |

|---|---|

Molecular Formula |

C8H4O3 |

Molecular Weight |

148.11 g/mol |

IUPAC Name |

3-oxabicyclo[3.3.1]nona-1(9),5,7-triene-2,4-dione |

InChI |

InChI=1S/C8H4O3/c9-7-5-2-1-3-6(4-5)8(10)11-7/h1-4H |

InChI Key |

LNYYKKTXWBNIOO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=C1)C(=O)OC2=O |

Origin of Product |

United States |

Synthetic Pathways and Methodological Development for Isophthalic Anhydride

Novel Approaches to the Synthesis of Monomeric Isophthalic Anhydride (B1165640)

The traditional and most common route to isophthalic anhydride begins with the production of its corresponding acid. Isophthalic acid is commercially manufactured via the liquid-phase oxidation of m-xylene (B151644), often using a heavy metal–bromine catalyst system, such as cobalt-manganese-bromide (the Amoco process). The resulting isophthalic acid is then dehydrated, typically through thermal means at high temperatures (250 to 300°C), to yield this compound. While effective, this process relies on petroleum feedstocks and harsh conditions.

Recent research has focused on developing novel synthetic pathways that are more sustainable and efficient. A significant innovation is the synthesis of isophthalic acid from bio-based feedstocks. One such pathway involves a cycloaddition reaction between bio-derived isoprene (B109036) and acrylic acid. This reaction produces a mixture of 3-methyl-3-cyclohexene-1-carboxylic acid and 4-methyl-3-cyclohexene-1-carboxylic acid. The meta product, 3-methyl-3-cyclohexene-1-carboxylic acid, undergoes subsequent aromatization to form m-toluic acid, which is then oxidized to yield isophthalic acid. This route provides a pathway to "bio-isophthalic acid" from 100% renewable starting materials, representing a major step away from petrochemical dependence.

| Method | Precursors | Key Steps | Reported Yield | Reference |

|---|---|---|---|---|

| Conventional Amoco Process | Petroleum-based m-xylene | Liquid-phase air oxidation with Co-Mn-Br catalyst | High (Industrial Standard) | |

| Bio-based Cycloaddition | Bio-isoprene, Bio-acrylic acid | 1. Cycloaddition 2. Aromatization 3. Oxidation of m-toluic acid | 88% (for oxidation of m-toluic acid to isophthalic acid) |

Synthesis and Characterization of Functionalized this compound Derivatives

The functionalization of the isophthalic acid core structure allows for the creation of new monomers and polymers with specialized properties. These syntheses typically start with a modified isophthalic acid, such as 5-aminoisophthalic acid, which serves as a versatile platform for building more complex molecules.

For instance, novel diacid monomers have been prepared by reacting 5-aminoisophthalic acid with other molecules. In one approach, fully functionalized polyacrylamides designed as crystal growth inhibitors were prepared from 5-aminoisophthalic acid. Another strategy involves creating Schiff base ligands from 5-aminoisophthalic acid, which have been characterized for their ability to act as chemosensors for detecting metal ions like Fe³⁺ and Hg²⁺, as well as nitroaromatic compounds.

Researchers have also developed benzene-1,3,5-tricarboxamides (iBTAs) starting from 5-aminoisophthalic acid or its dimethyl ester. These molecules are designed for applications in supramolecular chemistry, where functional groups can be precisely positioned to influence self-assembly in water. The synthesis of these derivatives often involves multiple steps, including acylation, esterification, and subsequent modifications to attach desired side chains, such as polyethylene (B3416737) glycol for water solubility.

Characterization of these complex derivatives relies on a suite of analytical techniques. Fourier-transform infrared spectroscopy (FTIR) is used to confirm the presence of key functional groups (e.g., amides, carboxylic acids), while Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy helps to elucidate the precise molecular structure. Mass spectrometry confirms the molecular weight of the synthesized compounds.

| Starting Material | Derivative Type | Synthetic Approach | Application/Feature | Reference |

|---|---|---|---|---|

| 5-Aminoisophthalic acid | Poly-N-5-acrylamidoisophthalic acid | Polymerization of acrylamide-functionalized isophthalic acid | Selective inhibitor of L-glutamic acid crystal growth | |

| 5-Aminoisophthalic acid | Schiff Base Ligands | Condensation with aldehydes | Chemosensors for metal ions and nitroaromatics | |

| 5-Aminoisophthalic acid or Dimethyl 5-aminoisophthalate | Functionalized Benzene-1,3,5-tricarboxamides (iBTAs) | Multi-step synthesis involving attachment of aliphatic and PEG side chains | Supramolecular polymers for functional materials | |

| 5-Aminoisophthalic acid | Functionalized Magnetic Nanoparticles (Fe₃O₄@SiO₂-APTA) | Functionalization of silica-coated magnetic nanoparticles | Adsorbent for methylene (B1212753) blue removal from wastewater |

Green Chemistry Principles in this compound Synthesis

Efforts to align the production of this compound and its precursors with green chemistry principles focus on two main areas: developing bromine-free catalytic systems and utilizing renewable feedstocks. The conventional Amoco process for m-xylene oxidation relies on a bromide-containing catalyst, which leads to equipment corrosion and the formation of hazardous byproducts like methyl bromide.

The other major thrust in green synthesis is the move towards bio-based feedstocks, as detailed in section 2.1. The synthesis of isophthalic acid

Chemical Reactivity and Mechanistic Studies of Isophthalic Anhydride

Investigations into Ring-Opening Reactions of Isophthalic Anhydride (B1165640)

The reactivity of isophthalic anhydride is largely defined by the susceptibility of its anhydride ring to nucleophilic attack, leading to ring-opening. This process is fundamental to its use in the synthesis of a wide range of polymers and other organic molecules.

Kinetics and Thermodynamics of this compound Ring-Opening Pathways

The ring-opening of cyclic anhydrides, including this compound, is a thermodynamically favorable process, driven by the release of ring strain. wiley-vch.de The polymerization of such monomers is possible when the change in Gibbs free energy (ΔGp) is negative. wiley-vch.de For most cyclic monomers, polymerization is accompanied by a decrease in entropy (ΔSp < 0) due to the loss of translational degrees of freedom. wiley-vch.de Consequently, the reaction is favored when the enthalpy change (ΔHp) is negative and its magnitude is greater than the product of temperature and entropy change (|ΔHp| > -TΔSp). wiley-vch.de

Kinetic studies of the reaction between cyclic anhydrides and nucleophiles, such as phenols, in aqueous solutions have revealed that the reaction often proceeds through a rate-determining nucleophilic attack or a concerted mechanism. nih.gov For the reaction of phthalic anhydride with substituted phenols, the Brønsted-type plots were linear, with slopes (βNuc) of 0.45, which is indicative of such mechanisms. nih.gov These findings suggest that a tetrahedral intermediate, if formed, does not have a significant lifetime along the reaction coordinate. nih.gov

Catalytic Systems for Modulating this compound Reactivity

A variety of catalytic systems have been developed to control the ring-opening reactions of anhydrides, including this compound, particularly in the context of polymerization. These catalysts are crucial for achieving high activity, selectivity, and control over the resulting polymer's properties.

Metal-based catalysts are widely employed. Zirconium(IV) complexes have been shown to be effective for the ring-opening copolymerization of phthalic anhydride with cyclic ethers. nih.govacs.org One such catalyst system was found to produce poly(ester-alt-ethers) with good control over the polymerization and at a good rate. nih.govacs.org The mechanism involves the reaction of an alkoxide initiator with the anhydride to form a carboxylate intermediate, which then reacts with the epoxide. nih.govacs.org Group 4 metal complexes, in general, are attractive for this purpose due to their low toxicity, cost-effectiveness, and stability. acs.org

Dinuclear Cerium(IV) aryloxides have also emerged as highly active catalysts for the ROCOP of anhydrides and epoxides. escholarship.org These single-component catalysts are soluble and effective for a range of monomers. escholarship.org Iron(III) complexes, in combination with a co-catalyst like 4-dimethylaminopyridine (B28879) (DMAP), have demonstrated high catalytic activity for the ROCOP of cyclohexene (B86901) oxide and phthalic anhydride at 100 °C, yielding polyesters with high molecular weights and narrow molecular weight distributions. sioc-journal.cn

Organocatalytic systems offer a metal-free alternative. The combination of bis(triphenylphosphine) ammonium (B1175870) chloride (PPNCl) and ureas has been investigated using density functional theory (DFT) for the ROCOP of epoxides and phthalic anhydride. mdpi.com These studies have provided insights into the reaction mechanism, indicating that the ring-opening of the epoxide is often the rate-controlling step. mdpi.com The acidity of the urea (B33335) co-catalyst was found to influence the regioselectivity of the reaction. mdpi.com

Derivatization Reactions Involving the Anhydride Moiety of this compound

The anhydride group of this compound is a versatile functional handle for a multitude of derivatization reactions. These reactions are crucial for the synthesis of a wide array of commercially important products.

The reaction of this compound with alcohols (alcoholysis) is a primary route to the formation of monoesters. asianpubs.org This reaction can be carried out under various conditions, for example, by refluxing in a solvent like benzene (B151609). asianpubs.org The resulting monoesters can be further transformed into diesters through acid-catalyzed dehydration. asianpubs.org The esterification of fatty alcohol ethoxylates with phthalic anhydride has been studied, with the reaction being completed in 60 minutes at 110°C in the presence of urea as a catalyst. nih.gov

Ammonolysis, the reaction with ammonia (B1221849), is another important derivatization. Heating phthalic anhydride with aqueous ammonia can produce phthalimide (B116566) with high yields (95-97%). wikipedia.org Similarly, reactions with amines can lead to the formation of acid-amides (phthalamic acids) as intermediates, which can then cyclize to form imides. osha.gov

Hydrolysis, the reaction with water, converts this compound to its corresponding dicarboxylic acid, isophthalic acid. wikipedia.org While the hydrolysis of anhydrides is generally not a reversible process, isophthalic acid can be dehydrated back to the anhydride at elevated temperatures. wikipedia.org

Other notable derivatization reactions include the reaction with peroxides to form peroxy acids. wikipedia.org this compound can also be used in condensation reactions. For instance, its reaction with 2,6-lutidine has been reported to yield (6-methyl-2-pyridyl)-l,3-indanedione. rsc.org

Stability and Decomposition Mechanisms of this compound

The stability of this compound and its decomposition pathways are critical considerations in its storage, handling, and application, particularly at elevated temperatures.

Under hydrothermal conditions, isophthalic acid, the hydrolysis product of this compound, is stable up to 300°C for one hour. researchgate.net However, at 350°C, it undergoes decarboxylation to form the corresponding monoacid in about 10-15% yield. researchgate.net In contrast, trimellitic anhydride, a related compound, decomposes completely after 30 minutes at 350°C, with terephthalic and isophthalic acids being the main degradation products. researchgate.net

The thermal degradation of polyesters containing isophthalic acid units has been studied to understand the stability of the isophthalate (B1238265) moiety within a polymer chain. The decomposition of such polyesters often begins with the random scission of the polymer chain at the ester linkages. mdpi.com In the thermal degradation of one such thermostable polyester (B1180765), phthalic anhydride was identified as a major volatile product, forming at temperatures between 400°C and 450°C. mdpi.com

The decomposition of phthalic acid on a silver surface (Ag(100)) has been investigated as a model system. uba.ar At 150 K, phthalic acid was found to decompose to phthalic anhydride and a polyanhydride. uba.ar Upon further heating, the phthalic anhydride desorbs at 250 K, and the remaining polyanhydride decomposes at 350 K. uba.ar

In the context of atmospheric chemistry, the calculated half-life of phthalic anhydride in the air due to indirect photodegradation is 21 days. oecd.org

Polymerization Chemistry and Materials Science Applications of Isophthalic Anhydride

Isophthalic Anhydride (B1165640) as a Monomer in Advanced Polymer Architectures

The incorporation of isophthalic anhydride into polymer backbones is a key strategy for creating materials with tailored thermal and mechanical properties. Unlike its ortho- and para-isomers, the meta-linkage of the carboxyl groups in isophthalic acid introduces a kink in the polymer chain, which disrupts chain packing and crystallinity while enhancing properties like flexibility and solubility compared to the highly linear and rigid polymers derived from terephthalic acid.

This compound (or isophthalic acid) is frequently used in copolymerization reactions to produce advanced polymers such as polyesters, polyamides, and polyanhydrides. Research has explored its copolymerization with a diverse array of comonomers to achieve specific performance characteristics.

In the synthesis of polyesters, isophthalic acid is often copolymerized with other diacids or anhydrides, such as maleic anhydride or trimellitic anhydride, and various diols like propylene (B89431) glycol, neopentyl glycol, and ethylene (B1197577) glycol. For instance, studies on unsaturated polyester (B1180765) resins (UPRs) have investigated the partial or complete replacement of maleic anhydride with bio-based monomers like itaconic acid in isophthalic acid-based formulations to enhance sustainability and modify mechanical properties. Similarly, hyperbranched polyesters have been synthesized via melt polycondensation of isophthalic acid with polyols like trimethylolpropane (B17298) and pentaerythritol, demonstrating that these materials exhibit excellent solubility and lower glass transition temperatures compared to their linear counterparts.

The ring-opening copolymerization (ROCOP) of cyclic anhydrides with epoxides is another significant area of research. Studies have successfully copolymerized phthalic anhydride and its isomers with various epoxides, such as cyclohexene (B86901) oxide and propylene oxide, using catalysts like chromium(III) complexes. This method allows for the synthesis of polyesters with controlled molecular weights and narrow dispersity.

Furthermore, isophthalic acid is a precursor in the production of high-performance polymers like polybenzimidazole and aramid fibers (e.g., Nomex), where it is copolymerized with monomers like tetraamines and diamines, respectively, to create materials with exceptional thermal and chemical resistance.

| Polymer Type | Comonomers | Key Research Finding |

| Unsaturated Polyester Resin | Maleic Anhydride, Neopentyl Glycol, Itaconic Acid | Substitution of maleic anhydride with itaconic acid in an isophthalic acid-based UPR improved mechanical properties. |

| Alkyd Resin | Pentaerythritol, Fatty Acids, Trimellitic Anhydride | Isophthalic acid contributes rigidity and thermal stability to complex polymer structures used in coatings. |

| Hyperbranched Polyester | Trimethylolpropane, Pentaerythritol | The A2 + B3 approach yields highly soluble hyperbranched polymers with lower glass transition temperatures than linear analogues. |

| Alternating Polyester | Epoxides (e.g., Cyclohexene Oxide), Phthalic Anhydride | Ring-opening copolymerization with epoxides, catalyzed by metal complexes, produces polyesters with controlled molecular weights. |

| Branched PET Copolyester | Terephthalic Acid, Ethylene Glycol, Trimellitic Anhydride | Incorporating isophthalic acid into PET along with a branching agent turns the polymer amorphous and alters rheological behavior. |

The molecular structure of this compound is directly responsible for the macroscopic properties of the polymers it forms. The meta-orientation of its functional groups prevents the formation of the highly linear, crystalline structures seen with its para-isomer, terephthalic acid. This "kinked" geometry is fundamental to its role in polymer design.

Incorporating isophthalic acid into polyester chains, such as in polyethylene (B3416737) terephthalate (B1205515) (PET), disrupts the crystalline structure, resulting in a more amorphous copolyester. This change lowers the melting point and crystallinity, which can improve clarity and processability, making it a valuable comonomer for specialty PET resins used in bottles and packaging.

In thermosetting resins, the rigidity of the isophthalic backbone contributes to enhanced mechanical properties. Polyesters synthesized with isophthalic acid generally exhibit superior tensile strength, hardness, and thermal stability compared to those made with phthalic anhydride. This is attributed to the robust aromatic ring in the polymer backbone. Research on modifying isophthalic unsaturated polyester resins with reactive elastomers has shown significant improvements in toughness and impact resistance without substantially compromising other mechanical properties.

The relationship between monomer composition and final properties is a key area of investigation. For example, in dicyclopentadiene (B1670491) (DCPD) modified unsaturated polyesters, isophthalic-based formulations are known to be less brittle and have better chemical resistance compared to standard

Advanced Analytical Techniques for Characterizing Isophthalic Anhydride and Its Systems

Spectroscopic Methodologies for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental in determining the molecular structure of isophthalic anhydride (B1165640) and its reaction products. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique insights into the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for probing the structure of molecules in solution. For isophthalic anhydride and its derivatives, ¹H and ¹³C NMR provide information on the arrangement of atoms. In the context of copolyesters synthesized from isophthalic acid, maleic anhydride, and neopentyl glycol, ¹H NMR has been used to determine the ratio of incorporated acids and the nature of the terminating groups. nih.govacs.org Although this compound itself is not soluble in common NMR solvents like CDCl₃, its reaction products and derivatives are readily analyzed. nih.govacs.org For instance, in the analysis of polyester (B1180765) systems, ¹H NMR can distinguish between unreacted monomers and the polymer chain, providing a more accurate picture of the final product composition compared to bulk techniques like titration. nih.govacs.org

Infrared (IR) Spectroscopy is used to identify functional groups within a molecule. The IR spectrum of an anhydride is characterized by two distinct carbonyl (C=O) stretching bands resulting from symmetric and asymmetric vibrations. These characteristic peaks are invaluable for confirming the presence of the anhydride ring and for monitoring its conversion during reactions, such as the formation of imides or esters. osha.govasianpubs.org The vibrational spectra of phthalic anhydride, a related compound, have been extensively studied, providing a basis for the interpretation of this compound's spectrum. researchgate.net

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of ionized molecules, allowing for the determination of molecular weight and elemental composition. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) MS are particularly useful for characterizing polymers derived from this compound. nih.govacs.org In studies of copolyesters, MALDI-ToF MS has been used to identify different polymer series and to provide semi-quantitative data on the incorporation of different monomer units, which shows good correlation with NMR results. nih.govacs.org Tandem mass spectrometry (MS/MS) can further elucidate fragmentation pathways, which helps in the structural confirmation of complex derivatives. researchgate.net

| Technique | Information Obtained | Application Example |

| ¹H NMR | - Proton environment- Ratio of monomer incorporation- Identification of end-groups | Characterization of copolyesters from isophthalic acid, maleic anhydride, and neopentyl glycol. nih.govacs.org |

| ¹³C NMR | - Carbon skeleton- Identification of functional groups | Confirmation of polymer structure in poly(ester imide)s. acs.org |

| IR Spectroscopy | - Presence of functional groups (e.g., C=O in anhydride) | Confirmation of the formation of an acid-amide derivative from phthalic anhydride. osha.gov |

| Mass Spectrometry (MALDI-ToF) | - Molecular weight distribution of polymers- Identification of repeating units and end-groups | Structural investigation of isophthalic and maleic acid copolyesters. nih.govacs.org |

Chromatographic Separations and Quantification of this compound and Its Reaction Products (e.g., HPLC, GC)

Chromatographic techniques are essential for separating complex mixtures and quantifying the concentration of individual components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used for the analysis of this compound and its related compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally sensitive compounds. For the analysis of this compound, which readily hydrolyzes to isophthalic acid, HPLC methods often focus on the quantification of the resulting acid. sielc.com A common approach involves converting the anhydride to a stable derivative prior to analysis. osha.gov For instance, a method for workplace air monitoring involves derivatizing phthalic anhydride with veratrylamine on a filter, followed by extraction and analysis of the resulting acid-amide by HPLC with UV detection. osha.gov This derivatization strategy prevents interference from pre-existing phthalic acid and avoids hydrolysis of the anhydride during sample workup. osha.gov HPLC is also used to analyze the purity of isophthalic acid, with methods capable of separating it from related impurities like dicarboxylic fluorenones and tricarboxylic biphenyls. ulisboa.pt

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is a powerful tool for separating and identifying volatile compounds. GC can be used to directly analyze for phthalic anhydride, which helps to eliminate interference from phthalic acid that might be present in a sample. osha.gov However, care must be taken as the collected anhydride can partially hydrolyze to the acid before analysis. osha.gov GC-MS has been successfully employed for the simultaneous separation and identification of various phthalic anhydride derivatives in complex matrices, such as extracts from medicinal plants. oup.com The high resolution of capillary GC columns allows for the separation of closely related isomers and derivatives. oup.com

| Technique | Stationary Phase Example | Mobile/Carrier Gas Example | Detector | Application |

| HPLC | Primesep B mixed-mode | Acetonitrile/Water/Phosphoric Acid Gradient sielc.com | UV (210 nm) sielc.com | Analysis of isophthalic acid. sielc.com |

| HPLC | Octyl silane (B1218182) bonded silica | Acetonitrile/Potassium Phosphate Buffer Gradient google.com | UV (230 nm) google.com | Detection of phthalic anhydride and related substances. google.com |

| GC-MS | HP-5 MS (5% Phenyl Methyl Siloxane) | Helium | Mass Spectrometer | Separation and identification of phthalic anhydride derivatives in plant extracts. oup.com |

X-ray Diffraction and Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray diffraction (XRD) and crystallography are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state. These techniques provide definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical properties of materials derived from this compound.

While the direct crystallographic analysis of this compound is less common in recent literature, the structures of its derivatives, particularly co-crystals and metal-organic frameworks, are areas of active research. Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural determination, revealing the detailed molecular geometry and packing in the crystal lattice. mdpi.com For example, the crystal structures of co-crystals formed between halogenated phthalic anhydrides and polycyclic aromatic hydrocarbons like pyrene (B120774) and perylene (B46583) have been determined to investigate charge-transfer interactions. acs.org

Powder X-ray diffraction (PXRD) is used to identify crystalline phases, assess sample purity, and study polymorphism. mdpi.com It is a key technique in the characterization of new crystalline forms of drug molecules co-crystallized with derivatives of isophthalic acid, such as 5-nitroisophthalic acid. nih.gov The analysis of PXRD patterns can confirm the formation of a new co-crystal phase, distinct from the starting materials. nih.gov

The insights gained from crystallographic studies are vital for crystal engineering, where the goal is to design materials with specific properties by controlling the assembly of molecules in the solid state. researchgate.net For instance, understanding the hydrogen bonding patterns and other noncovalent interactions in co-crystals of isophthalic acid derivatives can help in the design of new materials with desired physical and chemical stability. researchgate.netresearchgate.net

| Technique | Information Provided | Example of Application |

| Single-Crystal X-ray Diffraction (SCXRD) | - Atomic coordinates- Bond lengths and angles- Intermolecular interactions | Determination of the crystal structures of charge-transfer co-crystals involving halogenated phthalic anhydrides. acs.org |

| Powder X-ray Diffraction (PXRD) | - Crystalline phase identification- Sample purity- Polymorphism | Characterization of dapsone (B1669823) co-crystals with 5-nitroisophthalic acid. nih.gov |

Computational Chemistry and Theoretical Modeling of Isophthalic Anhydride

Quantum Mechanical Studies of Isophthalic Anhydride (B1165640) Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the behavior of its electrons. northwestern.edu These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction, from which various properties such as molecular structure, energy, and electronic distribution can be derived. northwestern.edu For isophthalic anhydride, these studies reveal the relationship between its structure and its chemical behavior.

Key electronic properties that are often calculated include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial indicators of a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). For instance, in a related compound, 5-(methacryloylamino)isophthalic acid, Density Functional Theory (DFT) calculations showed the LUMO is centered on the benzene (B151609) ring's π*-system, indicating its susceptibility to nucleophilic attack. Similar principles apply to this compound, where the electron-withdrawing anhydride group influences the electronic landscape of the aromatic ring.

Density Functional Theory (DFT) is a widely used quantum mechanical method that has proven effective in elucidating complex reaction mechanisms. researchgate.net By calculating the energies of reactants, transition states, and products, DFT can map out the most energetically favorable pathway for a given chemical transformation. core.ac.uk This is particularly valuable for understanding reactions involving this compound, such as polymerization or its conversion into other chemical intermediates.

For example, in reactions analogous to those of phthalic anhydride, DFT calculations can be employed to investigate the synthesis of derivatives like isoindoline-1,3-diones. rsc.org Such calculations would model the step-by-step process, starting from the nucleophilic attack on a carbonyl carbon of the anhydride ring, followed by ring-opening, and subsequent ring-closure to form the final product. The calculations provide the activation energy for each step, identifying the rate-determining step and revealing the geometry of the transition state structures. researchgate.net

A typical output from such a study would involve comparing the Gibbs free energy (ΔG) of different potential pathways to determine the most spontaneous and kinetically favorable route. researchgate.net

Table 1: Illustrative DFT-Calculated Parameters for a Hypothetical Reaction Step (Note: This table is illustrative, based on typical data from DFT studies of similar compounds.)

| Parameter | Value (kcal/mol) | Description |

| ΔH‡ | 15.2 | Enthalpy of activation for the transition state. |

| ΔG‡ | 25.8 | Gibbs free energy of activation, indicating kinetic feasibility. |

| ΔErxn | -10.5 | Energy change of the reaction step. |

| ΔGrxn | -8.7 | Gibbs free energy change, indicating thermodynamic spontaneity. |

Molecular Dynamics Simulations for Understanding Polymeric Systems Incorporating this compound

While quantum mechanics is ideal for studying individual molecules or reaction steps, molecular dynamics (MD) simulations are better suited for understanding the behavior of large systems, such as polymers, over time. mdpi.com MD simulations use classical mechanics to model the movements and interactions of atoms and molecules, providing insights into the macroscopic properties of materials based on their microscopic structure. mdpi.com

When this compound is used as a monomer or curing agent in the synthesis of polymers like unsaturated polyesters or polyphthalamides, MD simulations can predict crucial material properties. daneshyari.comnih.gov These simulations model the polymer chains as they fold, entangle, and interact with each other and their environment. mdpi.com

Key properties that can be investigated using MD simulations include:

Glass Transition Temperature (Tg): By simulating the polymer's volume or density as a function of temperature, the Tg can be identified as a change in the slope of the curve. This is a critical parameter for determining the service temperature of the polymer.

Mechanical Properties: Simulations can calculate parameters like the elastic modulus, which describes the stiffness of the material, by applying virtual stress or strain to the simulated polymer structure.

Cohesive Energy Density (CED): This parameter, which is the energy required to separate all molecules in a volume, is a measure of the intermolecular forces within the polymer. mdpi.com It correlates with properties like solubility and swelling.

Fractional Free Volume (FFV): The FFV represents the volume within the polymer matrix that is not occupied by the polymer chains themselves. mdpi.com It influences the diffusion of small molecules through the polymer and affects its mechanical and thermal properties.

Table 2: Representative Data from MD Simulation of an Anhydride-Cured Polymer System (Note: This table is a representative example based on findings for similar anhydride-cured epoxy systems.) mdpi.com

| Property | Simulated Value | Significance |

| Glass Transition Temperature (Tg) | 415 K | Indicates the transition from a rigid, glassy state to a more flexible, rubbery state. |

| Cohesive Energy Density (CED) | 450 J/cm³ | Reflects the strength of intermolecular attractions within the polymer network. |

| Fractional Free Volume (FFV) | 16.5% | Relates to chain mobility, permeability, and mechanical response. |

Prediction of Thermochemical Data and Reaction Energetics for this compound Processes

Computational methods are invaluable for predicting the thermochemical properties of compounds and the energetics of their reactions, which are essential for process design and safety analysis in chemical engineering. mdpi.com

The standard enthalpy of formation (ΔHf°), a measure of the energy change when a compound is formed from its constituent elements, can be predicted using both quantum mechanical calculations and quantitative structure-property relationship (QSPR) models. mdpi.com QSPR models build a statistical relationship between a property (like ΔHf°) and various molecular descriptors calculated from the compound's structure. mdpi.com

For reaction energetics, quantum mechanical methods like DFT can calculate the enthalpy of reaction (ΔHrxn) with high accuracy. This is achieved by subtracting the calculated total enthalpies of the reactants from the total enthalpies of the products. mdpi.com This information is critical for managing heat flow in industrial reactors. For example, experimental and computational studies on related compounds like 3-hydroxyphthalic anhydride have been used to determine enthalpies of fusion, sublimation, and formation, providing a basis for predicting these values for other derivatives. scielo.org.mx

Table 3: Predicted Thermochemical Data for a Process Involving an Anhydride (Note: This table is illustrative, based on methodologies applied to similar organic compounds.)

| Thermochemical Parameter | Method | Predicted Value |

| Standard Enthalpy of Formation (gas, 298.15 K) | DFT (B3LYP) | -85.3 kcal/mol |

| Standard Enthalpy of Reaction (Polymerization) | DFT Calculation | -22.1 kcal/mol per monomer |

| Enthalpy of Sublimation (298.15 K) | TGA/Knudsen Effusion (modeled) | 28.7 kcal/mol |

Interdisciplinary Research Areas and Future Prospects for Isophthalic Anhydride

Isophthalic Anhydride (B1165640) in the Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Isophthalic acid and its derivatives are crucial building blocks in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials are renowned for their high porosity and large surface areas, making them suitable for a variety of applications. nih.gov

MOFs are crystalline materials composed of metal ions or clusters linked together by organic ligands. The choice of the organic linker is critical in determining the structure and properties of the resulting MOF. Isophthalic acid, with its two carboxylic acid groups at the meta-position of a benzene (B151609) ring, provides a bent or angular geometry that can lead to the formation of complex and interesting three-dimensional structures. google.com

Researchers have successfully synthesized a variety of MOFs using isophthalic acid and its functionalized derivatives. For instance, the reaction of 5-{(pyridin-4-ylmethyl)amino}isophthalic acid with copper(II), zinc(II), and cadmium(II) has yielded MOFs with two- and three-dimensional polymeric architectures. researchgate.net These materials have shown promise as heterogeneous catalysts in organic reactions. researchgate.net

Similarly, coordination polymers, which are closely related to MOFs, have been constructed using isophthalic acid ligands. osti.gov These polymers can exhibit interesting magnetic and luminescent properties. For example, coordination polymers of europium(III) and terbium(III) with isophthalic acid have been shown to display luminescence. nih.gov The introduction of different functional groups onto the isophthalic acid backbone can further tune the properties of the resulting coordination polymers. sci-hub.se

The table below summarizes some examples of MOFs and coordination polymers synthesized using isophthalic acid derivatives.

| Ligand | Metal Ion(s) | Resulting Structure | Potential Application(s) |

| 5-{(pyridin-4-ylmethyl)amino}isophthalic acid | Cu(II), Zn(II), Cd(II) | 2D and 3D polymeric architectures | Heterogeneous catalysis researchgate.net |

| 5-(1-oxoisoindolin-2-yl)isophthalic acid | Cd(II) | 2D coordination polymer | Luminescence researchgate.net |

| Isophthalic acid | Eu(III), Tb(III) | 2D coordination polymers | Luminescence nih.gov |

| 5-substituted isophthalic acids | Ni(II), Zn(II), Mn(II) | Coordination polymers | Nitric oxide release osti.gov |

Potential for Isophthalic Anhydride in Specialty Organic Synthesis

Beyond its use in polymers and materials science, this compound and its parent compound, isophthalic acid, are valuable reagents in specialty organic synthesis. The anhydride functionality provides a reactive site for various chemical transformations, making it a versatile building block for the synthesis of more complex molecules.

One notable application is in the preparation of dyes. For instance, quinoline (B57606) yellow SS can be synthesized through the condensation of phthalic anhydride, a related compound, with 2-methylquinoline. wikipedia.org While this example uses phthalic anhydride, the reactivity principles can be extended to this compound for the synthesis of novel dye structures.

Furthermore, derivatives of isophthalic acid are used as intermediates in the synthesis of pharmaceuticals and agrochemicals. For example, phthalimide (B116566) and phthalamic acid, derived from phthalic anhydride, are used in the synthesis of various pharmaceutical compounds. relicchemicals.in The unique substitution pattern of isophthalic acid can lead to the creation of novel drug candidates with potentially improved properties.

The reactivity of the anhydride group allows for its use in esterification and amidation reactions, which are fundamental transformations in organic synthesis. rsc.org This opens up possibilities for creating a wide range of specialty chemicals with tailored properties. For example, isophthalic acid has been used in the synthesis of complex polymers like polyamides and polyesters with specific functionalities. rsc.org

Emerging Applications and Challenges in this compound Research

The field of this compound research is continually evolving, with new applications and challenges emerging. One of the promising areas is its use in the development of advanced polymers with enhanced properties. For example, incorporating isophthalic acid into polyester (B1180765) resins can improve their mechanical strength, chemical resistance, and thermal stability. relicchemicals.intaylorandfrancis.com

Another emerging application is in the development of fire-retardant materials. Isophthalic acid is a precursor to the fire-resistant material Nomex. wikipedia.org Research is ongoing to develop new polymers based on isophthalic acid with even better fire-retardant properties.

The synthesis of isophthalic acid itself presents some challenges. The primary industrial route involves the oxidation of meta-xylene. wikipedia.org Researchers are exploring more sustainable and atom-economical methods for its production. rsc.org

Furthermore, while the use of isophthalic acid in MOFs and coordination polymers is well-established, there is still much to explore in terms of the range of structures and functionalities that can be achieved. The design of MOFs with specific pore sizes and chemical environments for targeted applications, such as gas separation and storage, remains an active area of research. google.com

Conclusion and Outlook on Isophthalic Anhydride Research

Summary of Key Academic Contributions and Methodological Advancements

Research on isophthalic anhydride (B1165640), a significant aromatic dicarboxylic acid, has led to substantial academic contributions and methodological advancements, particularly in the realm of polymer chemistry. researchgate.netwikipedia.org A primary area of focus has been its use as a comonomer in the production of various polymers, including unsaturated polyesters and saturated polyesters. researchgate.net The inclusion of isophthalic acid, from which the anhydride is derived, enhances the strength, durability, thermal stability, and chemical resistance of the resulting polymers. ontosight.ai

Methodologically, the synthesis of polyanhydrides based on isophthalic acid has been a key area of investigation. Melt-condensation polymerization is a widely employed method for producing poly(isophthalic anhydride). nih.gov This process has been refined to create a range of aliphatic, aromatic, and unsaturated polyanhydrides. nih.gov A notable advancement is the two-stage heating process for the solid-state polycondensation of isophthalic acid with diamines to produce aramids, which avoids the need for solvents or condensation agents. researchgate.net

Furthermore, research has explored the modification of polyesters by varying the ratio of isophthalic acid to other components like maleic anhydride to tailor the material's properties for specific applications. researchgate.net Spectroscopic techniques, such as infrared (IR) spectroscopy, have been instrumental in characterizing the structure of anhydrides, including distinguishing between cyclic and noncyclic forms. spectroscopyonline.com

Future Directions and Unexplored Avenues in this compound Chemistry

The future of this compound research is poised to explore several promising avenues, driven by the demand for high-performance and sustainable materials. One of the key future directions lies in the development of bio-based polyesters. Research into combining this compound with bio-derived monomers is an emerging field with the potential to create more environmentally friendly polymers. researchgate.net

Another area ripe for exploration is the synthesis of novel functional polymers. The unique structure of this compound makes it a candidate for creating polymers with specific functionalities for advanced applications. This includes the development of new polyanhydrides for controlled drug delivery systems, leveraging the hydrolytic instability of the anhydride bond. nih.gov The synthesis of thermocleavable polymers based on phthalate (B1215562) esters, which can be transformed into active phthalic anhydride polymers, opens up possibilities for applications in energy harvesting devices. mdpi.com

Further research is also needed to explore the full potential of this compound in creating high-performance polymers like polybenzimidazole and fire-resistant materials. wikipedia.org Investigating the influence of this compound on the properties of various copolymer systems remains a significant area of interest. shaktichemicals.org Additionally, the development of more efficient and greener synthetic routes for this compound and its derivatives continues to be a research priority. rsc.org The exploration of novel catalytic systems for the oxidation of m-xylene (B151644) could lead to more sustainable production methods. rsc.org

Q & A

Q. What are the established synthetic routes for isophthalic anhydride, and how do reaction conditions influence yield and purity?

this compound is synthesized via two primary methods: (1) catalytic oxidation of meta-xylene using cobalt or manganese catalysts under high-temperature/pressure conditions, yielding industrial-scale quantities ; and (2) dehydration of isophthalic acid using acetic anhydride or phosphorus pentoxide as dehydrating agents, typically requiring temperatures >150°C for optimal water removal . Yield optimization depends on precise control of catalyst concentration, reaction time, and temperature gradients. Impurities such as unreacted meta-xylene or residual acids must be removed via recrystallization or vacuum distillation.

Q. How can spectroscopic techniques (e.g., NMR, IR) validate the structural integrity of this compound in experimental settings?

- <sup>1</sup>H NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons) and δ 10–12 ppm (anhydride carbonyl groups) confirm the meta-substituted aromatic ring and anhydride functionality .

- IR Spectroscopy : Strong absorptions at 1850 cm<sup>−1</sup> and 1770 cm<sup>−1</sup> (C=O stretching of cyclic anhydride) and 1600 cm<sup>−1</sup> (aromatic C=C) are diagnostic .

- X-ray crystallography : Resolves spatial arrangement, confirming the bicyclic structure and bond angles (e.g., C-O-C angle ~120°) .

Advanced Research Questions

Q. What mechanistic insights explain the superior reactivity of this compound in copolymerization versus phthalic anhydride?

The meta-substitution in this compound reduces steric hindrance during nucleophilic acyl substitution, facilitating faster ring-opening polymerization compared to ortho-substituted phthalic anhydride. Kinetic studies show a 20–30% higher reaction rate in polyester resin synthesis, attributed to enhanced electrophilicity at the carbonyl centers due to reduced resonance stabilization . Contradictions in reported rate constants (e.g., 0.45 vs. 0.60 min<sup>−1</sup> in styrene crosslinking) may arise from solvent polarity or initiator concentration variations, requiring controlled solvent-free systems for reproducibility .

Q. How do interfacial bonding challenges between this compound-derived resins and composite materials (e.g., fiberglass) affect mechanical performance?

Studies on fiberglass-reinforced polymers (FRPs) reveal that isophthalic polyester resins exhibit stronger adhesion to glass fibers (shear strength: 25–30 MPa) compared to epoxy resins (18–22 MPa) due to hydrogen bonding between anhydride groups and silanol (-SiOH) surfaces . However, debonding occurs at >80°C due to thermal expansion mismatches, necessitating hybrid resin systems (e.g., epoxy-isophthalic blends) for high-temperature applications .

Methodological and Analytical Questions

Q. What protocols ensure reproducible curing of this compound-based resins in free-radical polymerization?

- Catalyst system : Methyl ethyl ketone peroxide (MEKP, 1–2 wt%) with cobalt octoate promoter (0.1–0.3 wt%) achieves >95% conversion in 2–4 hours at 60°C .

- Oxygen inhibition : Nitrogen purging or acrylate-modified resins minimize premature termination of radical chains .

- Post-curing : Annealing at 120°C for 1 hour enhances crosslink density (DSC Tg: 110–125°C) .

Q. How can computational methods (e.g., QSPR, DFT) predict the solubility and reactivity of this compound derivatives?

- Quantitative Structure-Property Relationship (QSPR) : Correlates logP (2.1) and dipole moment (3.2 D) with solubility in polar aprotic solvents (e.g., DMF > acetone > THF) .

- DFT calculations : B3LYP/6-31G* models reveal charge density distribution, identifying C4 (δ+ = 0.35) as the primary electrophilic site for nucleophilic attack .

Data Contradiction and Resolution

Q. How can researchers reconcile discrepancies in reported thermal stability ranges (200–250°C) for this compound-based polymers?

Variations arise from differences in:

- Polymer architecture : Linear vs. branched chains alter decomposition onset (TGA 220°C vs. 245°C) .

- Additives : Plasticizers (e.g., phthalates) lower Tg by 10–15°C, while nanofillers (e.g., SiO2) increase stability by 20–30°C . Standardized ASTM E2550 testing under nitrogen atmospheres is recommended for comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.